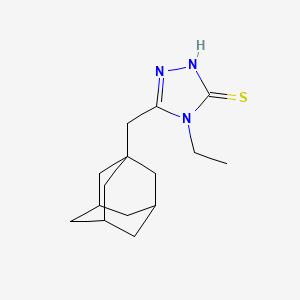
5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound that features a unique structure combining an adamantyl group with a triazole ring. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical properties and reactivity. The triazole ring, on the other hand, is a five-membered ring containing three nitrogen atoms, which can participate in various chemical reactions.
Mechanism of Action
Target of Action
Adamantane derivatives, which this compound is a part of, are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It is known that the introduction of bulky groups like adamantane into a compound can enhance its solubility and thermal oxidation stability, while reducing the product’s mobility, thus inhibiting its further polymerization .
Result of Action
It is known that adamantane derivatives have been utilized in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
It is known that the reactivity and transformation of adamantane derivatives can be influenced by various factors, including the presence of other compounds and the conditions under which the reactions take place .
Biochemical Analysis
Biochemical Properties
5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, where it acts as a competitive inhibitor . This interaction is significant because it can modulate the enzyme’s activity, thereby influencing folate metabolism. Additionally, the compound’s interaction with proteins like Bcl-2 has been noted, where it can induce conformational changes leading to apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving apoptosis. For instance, its interaction with the Nur77/Bcl-2 pathway promotes apoptosis in cancer cells by increasing Nur77 protein levels and facilitating its mitochondrial targeting . Furthermore, this compound can affect gene expression and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity. For example, its binding to dihydrofolate reductase inhibits the enzyme’s function, thereby affecting folate metabolism . Additionally, the compound’s interaction with Bcl-2 induces a conformational change that promotes apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on enzymes and proteins over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and apoptosis induction, without significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and gene expression . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interactions with enzymes and cofactors. The compound undergoes hydroxylation and other modifications, which can influence its activity and stability . These metabolic processes are essential for understanding the compound’s overall effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its mitochondrial targeting in cancer cells is essential for inducing apoptosis through the Nur77/Bcl-2 pathway . These localization mechanisms are vital for the compound’s effectiveness in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1-adamantylmethylamine with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The adamantyl group can participate in substitution reactions, where the hydrogen atoms on the bridgehead carbons are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated adamantyl derivatives.
Scientific Research Applications
5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
1-adamantylmethylamine: A precursor in the synthesis of the target compound.
4-ethyl-1,2,4-triazole: A simpler triazole derivative without the adamantyl group.
Adamantane: The parent hydrocarbon of the adamantyl group.
Uniqueness
5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of the bulky adamantyl group and the reactive triazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1-adamantylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c1-2-18-13(16-17-14(18)19)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZHMRZVESCXHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
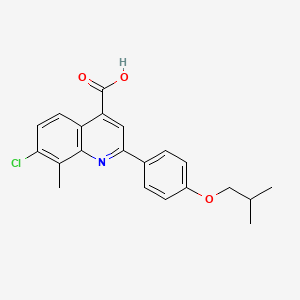
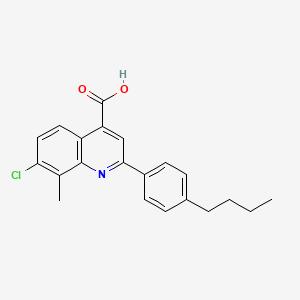
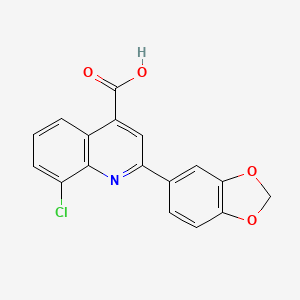

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
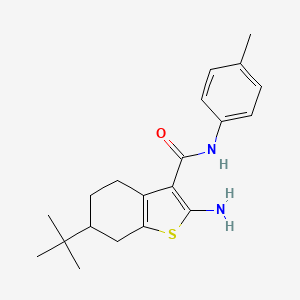
![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
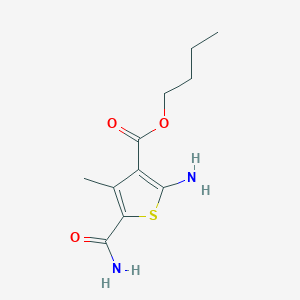

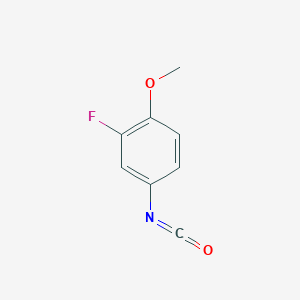

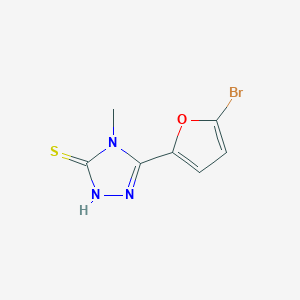
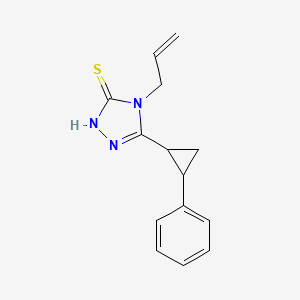
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
